molecular formula C13H16N2O6 B13830504 Z-Gly-Ser-OH

Z-Gly-Ser-OH

Cat. No.: B13830504
M. Wt: 296.28 g/mol
InChI Key: QJBVPDSNNNZVKZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gly-Ser-OH, also known as N-benzyloxycarbonylglycyl-L-serine, is a dipeptide composed of glycine and serine residues. This compound is often used in peptide synthesis and serves as a building block for more complex peptides and proteins. Its structure includes a benzyloxycarbonyl (Z) protecting group, which is commonly used to protect the amino group of glycine during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Gly-Ser-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps:

    Attachment to Resin: The first amino acid (glycine) is attached to a solid resin support.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amino group.

    Coupling: The next amino acid (serine) is activated and coupled to the first amino acid.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) for protecting the amino group and HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) for activating the carboxyl group .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves repeated cycles of deprotection and coupling, followed by purification using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Ser-OH can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bond to yield individual amino acids.

    Oxidation: Oxidizing the serine residue to form serine derivatives.

    Substitution: Replacing the benzyloxycarbonyl group with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

    Hydrolysis: Glycine and serine.

    Oxidation: Serine derivatives.

    Substitution: Deprotected glycine-serine dipeptide.

Scientific Research Applications

Therapeutic Applications

Z-Gly-Ser-OH is primarily recognized for its potential in drug development, particularly in the realm of peptide therapeutics.

Antidiabetic and Anticancer Properties

Research has demonstrated that peptides similar to this compound exhibit significant biological activities, including antidiabetic and anticancer effects. For instance, bioactive peptides derived from milk proteins have been shown to modulate blood glucose levels and possess cytotoxic properties against cancer cell lines such as HepG2 and MDA-MB-231 .

Molecular Biology Applications

This compound plays a crucial role in molecular biology, particularly in protein synthesis and enzyme activity.

Role in Protein Synthesis

Research indicates that serine residues are vital for protein synthesis and function. In particular, the presence of serine can influence the stability and folding of proteins due to its ability to form hydrogen bonds . This property is essential for maintaining the structural integrity of proteins involved in various cellular functions.

Enzyme Activity Modulation

This compound can also serve as a substrate or inhibitor for specific proteolytic enzymes. The incorporation of serine into peptide sequences has been shown to enhance enzymatic activity under certain conditions, making it a valuable compound for studying enzyme kinetics and mechanisms .

Bioengineering Applications

The unique properties of this compound extend into bioengineering, particularly in the development of biomaterials and drug delivery systems.

Proton Conduction Studies

Recent studies have indicated that peptides containing serine residues can facilitate proton conduction due to their hydrophilic nature. This property is critical for developing biomaterials that require efficient ionic conductivity for applications such as sensors or energy storage devices .

Nanotechnology Integration

This compound can be integrated into nanotechnology frameworks to enhance the biocompatibility and functionality of nanoparticles used in drug delivery systems. Its ability to interact with various biological molecules makes it an attractive candidate for creating targeted delivery systems that improve therapeutic efficacy while minimizing side effects .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Application Findings
Cho et al., 2011Recombinant proteinsDemonstrated enhanced pharmacodynamic properties with modified growth hormone variants incorporating non-canonical amino acids .
Wu et al., 2020Cancer therapyExplored the role of serine in pancreatic cancer cell metabolism; found that exogenous serine supports cell growth under nutrient deprivation .
Divakaruni et al., 2014Mitochondrial functionInvestigated how serine affects mitochondrial activity and ATP production in cancer cells .

Mechanism of Action

The mechanism of action of Z-Gly-Ser-OH involves its role as a peptide building block. It participates in peptide bond formation through nucleophilic attack of the amino group on the carboxyl group, facilitated by activating agents. The benzyloxycarbonyl group protects the amino group during synthesis and is removed under acidic conditions to expose the reactive site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Gly-Ser-OH is unique due to the presence of both glycine and serine residues, which provide flexibility and hydrophilicity. The serine residue introduces a hydroxyl group, allowing for additional functionalization and interactions in peptide structures .

Biological Activity

Z-Gly-Ser-OH, also known as N-benzyloxycarbonyl-glycyl-serine, is a tripeptide composed of glycine and serine residues. Its chemical formula is C13H16N2O6, indicating the presence of two nitrogen atoms, six oxygen atoms, and thirteen carbon atoms. This compound has garnered attention for its significant biological activities, particularly in the context of peptide synthesis and interactions within biological systems.

Structure and Synthesis

The structure of this compound includes a benzyloxycarbonyl (Z) protecting group that facilitates selective reactions during peptide synthesis. This property makes it a valuable building block for constructing more complex peptides and proteins through solid-phase peptide synthesis (SPPS) methods. The synthesis typically involves various reagents, including hydrogen peroxide and palladium on carbon, which can lead to hydroxylated derivatives or substituted peptides with altered side chains.

Biological Activity

This compound exhibits notable biological activity primarily as a substrate for peptidases that hydrolyze glycoproteins. This activity has been observed in various microorganisms, including specific bacterial strains. The incorporation of this compound into peptides can significantly influence their biological properties and interactions within cellular environments. Its role in protein folding and stability is also crucial, as the serine residue can participate in hydrogen bonding and other stabilizing interactions.

Key Biological Properties

  • Substrate for Peptidases : this compound serves as a substrate for enzymes that hydrolyze glycoproteins, which is essential for various metabolic processes.
  • Protein Folding : The presence of serine in the peptide enhances stability through hydrogen bonding, which is critical for proper protein folding.
  • Influence on Peptide Properties : The incorporation of this compound can modify the biological activity and interaction profiles of peptides, impacting their therapeutic potential.

Case Studies and Research Findings

  • Peptide Synthesis and Stability :
    • Research has shown that peptides containing this compound exhibit improved stability due to the serine's ability to form hydrogen bonds. This was demonstrated in studies where modified peptides showed enhanced resistance to enzymatic degradation compared to their unmodified counterparts .
  • Epimerization Studies :
    • A study focusing on the coupling conditions for Fmoc-Ser amino acids found that this compound displayed increased epimerization under certain conditions. This highlights the importance of optimizing synthesis parameters to minimize racemization during peptide formation .
  • Functional Applications :
    • This compound has been utilized in developing fusion proteins where flexible linkers are needed. The small size and hydrophilic nature of glycine and serine residues contribute to the structural flexibility required for effective protein function .

Data Tables

PropertyValue
Chemical FormulaC13H16N2O6
Molecular Weight284.28 g/mol
Amino Acid CompositionGlycine (Gly), Serine (Ser)
Peptidase Substrate ActivityYes
Stability EnhancementImproves folding stability

Properties

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid

InChI

InChI=1S/C13H16N2O6/c16-7-10(12(18)19)15-11(17)6-14-13(20)21-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,20)(H,15,17)(H,18,19)/t10-/m0/s1

InChI Key

QJBVPDSNNNZVKZ-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)O

Origin of Product

United States

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